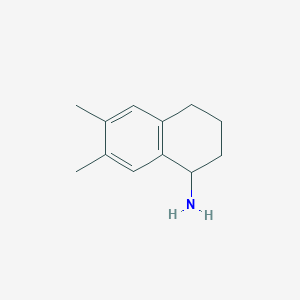
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a bicyclic organic compound with the molecular formula C12H18NCl It is a derivative of naphthalene and exists as a colorless solid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of a catalytic amount of Raney nickel in methanolic ammonia under a hydrogen atmosphere. The reaction proceeds with the hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime, resulting in the formation of the desired amine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride
Uniqueness
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound belonging to the tetrahydronaphthalene class. Its unique structural features, including two methyl groups and an amine functional group, suggest potential biological activities that warrant detailed investigation. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- IUPAC Name : (1S)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- CAS Number : 1212817-56-5
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (1S)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | 1212817-56-5 |
Synthesis
The synthesis of 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of appropriate precursors followed by amination. Common methods include:
- Reduction of Ketones/Aldehydes : Using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Catalytic Hydrogenation : Utilizing palladium on carbon (Pd/C) or platinum oxide (PtO2) for industrial production.
Biological Activity
Research indicates that 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities:
Antimicrobial Activity
A study highlighted the compound's effectiveness as an inhibitor of Mycobacterium tuberculosis (M.tb), with some analogs showing minimal inhibitory concentrations (MIC) below 1 μg/mL. This suggests potential as a therapeutic agent against tuberculosis .
Interaction with Enzymes and Receptors
The amine group in the compound allows it to form hydrogen bonds and electrostatic interactions with biological targets. This interaction can modulate enzyme activity and receptor binding . The specific pathways affected depend on the molecular targets involved.
The mechanism by which 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit ATP synthase in bacteria.
- Receptor Modulation : The structural configuration allows for specific interactions with neurotransmitter receptors.
Case Study 1: Antitubercular Activity
In a comparative study of tetrahydronaphthalene amides as ATP synthase inhibitors against M.tb:
- Several analogs were synthesized and tested.
- Notable findings included improved pharmacokinetic profiles compared to existing drugs like bedaquiline.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of tetrahydronaphthalene derivatives:
- Investigated around 80 analogs revealed that specific substitutions at the naphthalene ring significantly influenced biological activity.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7,12H,3-5,13H2,1-2H3 |
InChI Key |
GOGRYBOOASLTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















